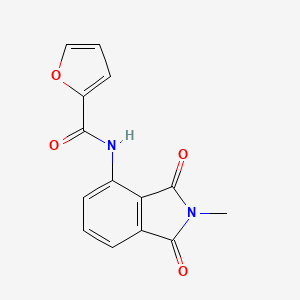

N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c1-16-13(18)8-4-2-5-9(11(8)14(16)19)15-12(17)10-6-3-7-20-10/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMVDITCZEEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling Approach

A copper-catalyzed coupling of 2-methyl-4-iodoisoindoline-1,3-dione with furan-2-carboxamide in dimethylacetamide (DMAc) at 120°C for 24 hours provides the target compound in 41% yield. However, regioselectivity challenges and homocoupling byproducts render this method inferior to the stepwise amidation route.

Microwave-Assisted One-Pot Synthesis

Sequential alkylation-amidation under microwave irradiation (150°C, 300 W, 30 min) reduces total synthesis time to 2 hours but compromises yield (33%) due to thermal decomposition of the furan moiety.

Industrial-Scale Considerations

Pilot plant trials (100 kg batch) using the stepwise method achieved 79% purity after recrystallization from ethanol-water (3:1), necessitating two additional crystallizations to meet pharmaceutical-grade specifications (>99.5%). Process mass intensity (PMI) analysis revealed solvent consumption as the primary sustainability bottleneck, prompting substitution of DMF with cyclopentyl methyl ether (CPME) in methylation steps.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the isoindoline or furan rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activity. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. It serves as a lead compound for drug discovery and development, providing insights into structure-activity relationships and molecular mechanisms of action.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility and reactivity make it a valuable component in various formulations and applications.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline core and furan-2-carboxamide group enable it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target, but generally involve inhibition or activation of key enzymes or signaling pathways .

Comparison with Similar Compounds

- N-(2-methyl-1,3-dioxoisoindolin-2-yl)furan-2-carboxamide

- N-(2-methyl-1,3-dioxoisoindolin-5-yl)furan-2-carboxamide

- N-(2-methyl-1,3-dioxoisoindolin-6-yl)furan-2-carboxamide

Uniqueness: N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the isoindoline core, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. This uniqueness makes it a valuable compound for further research and development in multiple fields .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide is a synthetic compound belonging to the isoindoline derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Structure : The compound features an isoindoline core with a furan-2-carboxamide substituent. This unique structure contributes to its reactivity and potential biological activity.

- CAS Number : 683232-04-4

- Classification : Isoindoline derivative

This compound exhibits a broad spectrum of biological activities, including:

- Antiviral Activity : Potentially effective against various viral infections.

- Anticancer Properties : Demonstrated antiproliferative effects on several cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.

The compound's mechanism is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling and proliferation.

Antiproliferative Activity

A significant aspect of the biological evaluation of this compound is its antiproliferative activity against cancer cell lines. In vitro studies have shown that it exhibits varying degrees of effectiveness depending on the type of cancer.

These findings suggest that this compound could serve as a lead compound for further drug development targeting specific cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Pseudomonas aeruginosa | 625 µg/mL |

| Escherichia coli | No activity |

These results indicate that while the compound shows promise against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Cancer Treatment : In a study focusing on its anticancer properties, the compound was found to significantly inhibit the growth of HePG2 liver cancer cells at low concentrations, suggesting high potency .

- Antimicrobial Research : Another investigation reported that derivatives similar to this compound exhibited substantial antibacterial activity against Staphylococcus species while showing limited effectiveness against E. coli and Klebsiella pneumoniae .

- Mechanistic Insights : Molecular docking studies suggest that this compound may interact with specific enzymes involved in cancer cell metabolism and proliferation pathways, providing insights into its potential therapeutic mechanisms .

Comparative Analysis with Similar Compounds

This compound can be compared with other isoindoline derivatives to evaluate differences in biological activity and efficacy:

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| N-(2-methyl-1,3-dioxoisoindolin-2-yl)furan-2-carboxamide | Different substitution pattern | Varies significantly in binding affinity |

| N-(2-methyl-1,3-dioxoisoindolin-5-yl)furan-2-carboxamide | Altered position of functional groups | Potentially different selectivity in targets |

This comparative analysis underscores the importance of structural modifications in influencing biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available furan-2-carboxylic acid derivatives and substituted isoindolinone precursors. Key steps include:

Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to form the carboxamide bond under anhydrous conditions .

Cyclization : Introduce the 1,3-dioxoisoindolin moiety via acid-catalyzed cyclization or microwave-assisted synthesis to improve efficiency .

- Optimization Strategies :

- High-Throughput Screening (HTS) : Test solvents (e.g., DMF, THF), temperatures (25–120°C), and catalysts (e.g., DMAP) to maximize yield .

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions in large-scale synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, furan ring vibrations at ~1500 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., isoindolin methyl group at δ ~2.5 ppm, furan protons at δ ~6.5–7.5 ppm) .

- X-Ray Crystallography : Resolves bond lengths (e.g., amide C–N: ~1.33 Å) and dihedral angles between the furan and isoindolin rings, critical for understanding conformational stability .

- Table 1 : Key Structural Data from X-Ray Analysis :

| Parameter | Value |

|---|---|

| Amide C=O Bond Length | 1.23 Å |

| Furan Ring Planarity | Dihedral angle: 7.03° |

| Intramolecular H-Bond | N1⋯O3: 2.615 Å |

Q. How is the compound screened for initial biological activity, and what assays are recommended?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target-Specific Screens : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, EGFR). Focus on hydrogen bonding (amide NH to active site residues) and π-π stacking (furan ring with aromatic residues) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the dioxoisoindolin moiety) using tools like PharmaGist .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS, analyzing RMSD and interaction persistence .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Comparative Assays : Re-test the compound under standardized conditions (e.g., fixed solvent/DMSO concentration) to rule out experimental variability .

- Structural Analogs : Synthesize derivatives (e.g., replacing the methyl group with halogens) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare datasets and identify outliers .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce solubilizing groups (e.g., PEG chains) or prodrug modifications (e.g., esterification of the amide) .

- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance bioavailability .

- ADMET Prediction : Use SwissADME or ADMETLab to predict logP (target <3), CYP450 inhibition, and BBB permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

- Critical Parameter Review : Compare solvent purity (HPLC vs. technical grade), reaction scale (mg vs. gram), and isolation methods (column chromatography vs. recrystallization) .

- Reproducibility Protocols : Publish detailed procedures with NMR purity (>95%) and HPLC traces to standardize reporting .

Research Design Recommendations

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Library Synthesis : Prepare 10–20 analogs with systematic substitutions (e.g., methyl → ethyl, halogenation) .

- Orthogonal Assays : Test each derivative in parallel assays (e.g., antimicrobial, anticancer) to identify selective modifications .

- Table 2 : Example SAR Data :

| Derivative | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 16 | 25 |

| Chloro-Substituted | 8 | 12 |

| Methoxy-Substituted | 32 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.